molecular formula C20H17N3O3S B15028410 (5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 609795-61-1

(5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15028410
CAS No.: 609795-61-1
M. Wt: 379.4 g/mol
InChI Key: WKWRIECDGBTNHF-YBEGLDIGSA-N
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Description

The compound (5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with 2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the double bond or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazolo-triazole core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a corresponding ketone or aldehyde, while reduction could lead to the formation of alcohols or alkanes.

Scientific Research Applications

(5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other similar compounds, such as:

    Thiazolo[3,2-b][1,2,4]triazoles: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzylidene derivatives: Compounds with different substituents on the benzylidene group can exhibit different reactivity and biological activities.

    Phenyl derivatives: Variations in the substituents on the phenyl ring can significantly impact the compound’s properties and applications.

The uniqueness of This compound

Properties

CAS No.

609795-61-1

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H17N3O3S/c1-11-8-13(9-12(2)17(11)24)10-16-19(25)23-20(27-16)21-18(22-23)14-4-6-15(26-3)7-5-14/h4-10,24H,1-3H3/b16-10-

InChI Key

WKWRIECDGBTNHF-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2

Origin of Product

United States

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